molecular formula C11H14ClNO3 B13574374 Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Cat. No.: B13574374
M. Wt: 243.68 g/mol
InChI Key: POYAPQOXBUGYPU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a hydrazono group.

    Ethyl (4-methoxyphenyl)acetate: Lacks the amino and chloro groups.

Uniqueness

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H14ClNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3

InChI Key

POYAPQOXBUGYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

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